molecular formula C9H8N2OS B8465974 Phenyl-1-hydroxy-1,2-dihydroimidazole-2-thione

Phenyl-1-hydroxy-1,2-dihydroimidazole-2-thione

Cat. No. B8465974
M. Wt: 192.24 g/mol
InChI Key: TUSSIJPSXCSXCJ-UHFFFAOYSA-N
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Patent
US05283271

Procedure details

The thiohydroxamine acid, 3-(p-methoxyphenyl)-5-phenyl-1-hydroxy-1,2-dihydroimidazole-2-thione, was prepared from the thiocarbamate in a manner similar to that used in Example I. The 3-(p-methoxyphenyl)-5-phenyl-1-hydroxy-1,2-dihydroimidazole-2-thione was recrystallized from methylene chloride/hexane to give white crystalline material. mp: 168° C. (dec); IR (CH2Cl2): 2800-1756-1510-1383-1361-1241-1133 cm-1 ; 1H NMR (200 MHz, CDCl3 : DMSO 1:1): 3.82 (3H, OCH3, s); 6.5 (2H, d); 7.15 (1H, CH=, s); 7.4 (3H, m); 7.54 (2H, d); 7.71 (2H, d); 11.85 (1H, OH, br); 13C NMR (CDCl3 : DMSO 1:1): 54 (OCH3): 110.6 (CH=); 112.6 (CH); 125.6 (CH); 125.7 (CH); 127 (CH); 127.2 (CH); 129.5 (Cq); 157.6 (CH); Anal. Calcd for C16H14N2O2 5: C, 64.40; H, 4.73; N, 9.39; S,10.74 Found C, 64.48; H, 4.24; N,9.43; S, 10.68.
Name
3-(p-methoxyphenyl)-5-phenyl-1-hydroxy-1,2-dihydroimidazole-2-thione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C16H14N2O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=CC([N:9]2[CH:13]=[C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:11](O)[C:10]2=[S:21])=CC=1.C(=S)([O-:24])N>C(Cl)Cl>[C:14]1([C:12]2[NH:11][C:10](=[S:21])[N:9]([OH:24])[CH:13]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
3-(p-methoxyphenyl)-5-phenyl-1-hydroxy-1,2-dihydroimidazole-2-thione
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N1C(N(C(=C1)C1=CC=CC=C1)O)=S
Name
thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=S
Step Two
Name
C16H14N2O2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 3-(p-methoxyphenyl)-5-phenyl-1-hydroxy-1,2-dihydroimidazole-2-thione was recrystallized from methylene chloride/hexane
CUSTOM
Type
CUSTOM
Details
to give white crystalline material

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1NC(N(C1)O)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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